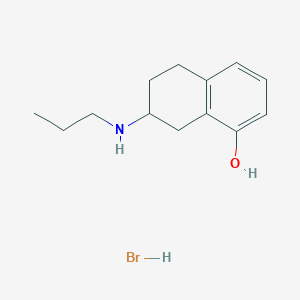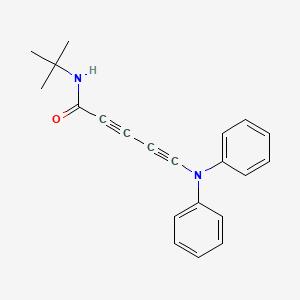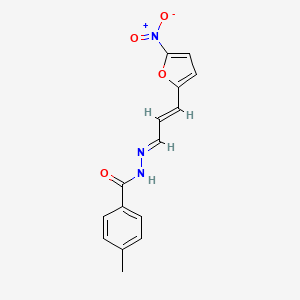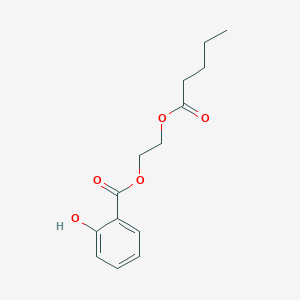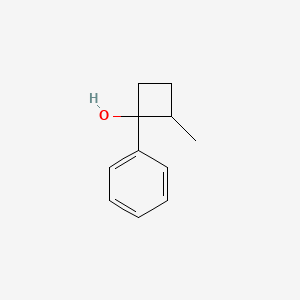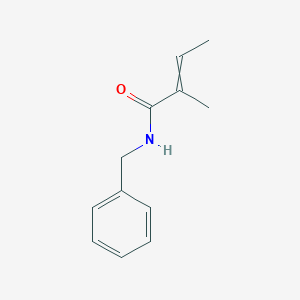![molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2](/img/structure/B14419631.png)
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a phenylmethoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, where each functional group is introduced sequentially under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Conditions such as acidic or basic environments, temperature control, and the presence of catalysts are crucial for these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy and phenylmethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene include:
- 1-[Methoxy(phenyl)methoxy]-3-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-4-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-2-nitrobenzene
Uniqueness
The presence of both ethoxy and phenylmethoxy groups, along with the nitro group, provides a distinct set of properties that can be leveraged in various chemical and industrial processes .
Propriétés
Numéro CAS |
85013-53-2 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
1-[ethoxy(phenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3 |
Clé InChI |
SVESXJLQJBPNHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
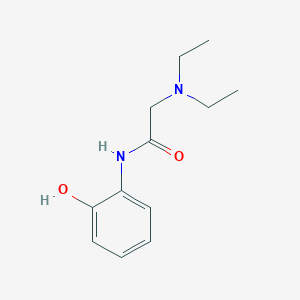
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
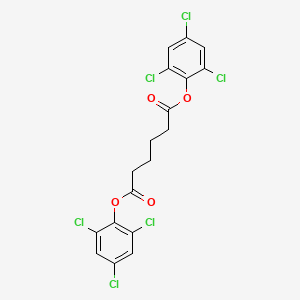
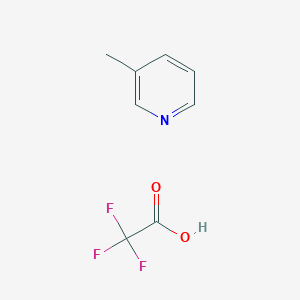

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
